Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
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Overview
Description
Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique spiro[indole-pyran] structure, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Spirocyclization: The indole derivative undergoes a cyclization reaction to form the spiro[indole-pyran] structure.
Functional Group Introduction: The cyano, amino, and other substituents are introduced through nucleophilic substitution and addition reactions.
Final Coupling: The final step involves coupling the pyridine and thiophene moieties to the spiro[indole-pyran] core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is studied for its potential as a pharmaceutical agent. Its various functional groups can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: A simpler compound with a cyano and ethoxy group, used in organic synthesis.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, often used in medicinal chemistry for their biological activity.
Thiophene-containing compounds: Known for their electronic properties and used in materials science.
Uniqueness
Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its spiro[indole-pyran] structure, which is not commonly found in other compounds. This structure provides a rigid framework that can interact with biological targets in a specific manner, potentially leading to unique biological activities.
Properties
Molecular Formula |
C33H22FN5O4S2 |
---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-2'-[[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C33H22FN5O4S2/c1-2-42-31(40)28-26(43-29(37)23(16-36)33(28)22-6-3-4-7-24(22)39-32(33)41)17-45-30-21(15-35)20(18-9-11-19(34)12-10-18)14-25(38-30)27-8-5-13-44-27/h3-14H,2,17,37H2,1H3,(H,39,41) |
InChI Key |
UWEJVABXYSJIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C#N)N)CSC4=C(C(=CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F)C#N |
Origin of Product |
United States |
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